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Compound of Interest

Compound Name: Hexaphenylcyclotrisiloxane

Cat. No.: B1329326 Get Quote

For Researchers, Scientists, and Materials Development Professionals

This document provides detailed application notes on the use of hexaphenylcyclotrisiloxane
(HPCTS) in the semiconductor industry. It covers the material's fundamental properties, its

primary applications as a dielectric material and a precursor for thin-film deposition, and a

generalized experimental protocol for its use in a Chemical Vapor Deposition (CVD) process.

Introduction to Hexaphenylcyclotrisiloxane
Hexaphenylcyclotrisiloxane (CAS 512-63-0), with the chemical formula C₃₆H₃₀O₃Si₃, is a

cyclic organosilicon compound.[1] It is characterized by a stable siloxane backbone (alternating

silicon-oxygen atoms) with two phenyl groups attached to each silicon atom.[2] This unique

structure imparts high thermal stability and specific electrical properties, making it a valuable

material in the electronics industry for advanced applications, including semiconductor

manufacturing.[2][3] Its primary roles are as a precursor for depositing high-quality silicon-

based thin films and as a component in advanced dielectric materials.[2]

Physicochemical Properties
The inherent properties of hexaphenylcyclotrisiloxane are central to its application in high-

temperature and high-performance semiconductor processes. A summary of its key properties

is presented below.
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Property Value References

Molecular Formula C₃₆H₃₀O₃Si₃ [1]

Molecular Weight 594.88 g/mol [1][4]

Appearance White solid/powder [3]

Melting Point 184-188 °C [3][5]

Boiling Point 300 °C @ 1 mmHg [3][5]

Density 1.23 g/cm³ [3]

Water Solubility Insoluble [3]

Refractive Index 1.651 [3]

Key Applications in Semiconductor Manufacturing
The high thermal stability and phenyl content of HPCTS make it suitable for specialized

applications where conventional silicon precursors may not be optimal.

Precursor for Dielectric Film Deposition: Dielectric films are essential in semiconductor

devices for electrical insulation between components and for building capacitors.[6][7]

HPCTS can be used as a precursor in Chemical Vapor Deposition (CVD) or Plasma-

Enhanced CVD (PECVD) to grow silicon dioxide (SiO₂) or phenyl-containing silicate films.[3]

[8] The incorporation of phenyl groups can modify the film's properties, potentially lowering

the dielectric constant, which is crucial for reducing RC time delays in advanced integrated

circuits.

High-Performance Material Development: The thermal and chemical stability of HPCTS

makes it a valuable component in the development of high-performance materials used for

encapsulation and packaging of semiconductor components.[3]

Surface Modification: While less common than adhesion promoters like

Hexamethyldisilazane (HMDS), organosiloxanes can be used to modify the surface energy

of wafers to improve the adhesion of subsequent layers, such as photoresists.[9][10]
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The diagram below illustrates the relationship between the core properties of

Hexaphenylcyclotrisiloxane and its resultant applications in the semiconductor field.

Properties

Applications

Core Properties of
Hexaphenylcyclotrisiloxane

High Thermal Stability Cyclic Siloxane Backbone High Phenyl ContentSolid Precursor

High-Temperature Dielectric Films

Enables high-temperature
processing
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for oxide films

Low-k Dielectric Materials
(via Phenyl Group Incorporation)

Lowers film density and
dielectric constant

Requires vaporization for
CVD processes

Semiconductor Applications
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Caption: Relationship between HPCTS properties and semiconductor applications.

Comparative Data
The choice of a dielectric material is critical for device performance. The dielectric constant (k)

is a key parameter; lower values are often desirable to minimize parasitic capacitance.
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Material
Typical Dielectric Constant
(k)

Notes

Silicon (Si) 11.7
The base semiconductor

material.

Silicon Nitride (Si₃N₄) ~7.5
Used for passivation and as a

mask layer.[7]

**Silicon Dioxide (SiO₂) ** 3.9
The standard gate dielectric

and insulator.[7]

Low-k Dielectrics < 3.0
Often carbon-doped oxides or

porous materials.

Films deposited using HPCTS as a precursor may yield a dielectric constant between that of

pure SiO₂ and low-k dielectrics, depending on the degree of phenyl group incorporation into the

final film.

Generalized Protocol for Thin Film Deposition using
HPCTS
The following is a generalized protocol for the deposition of a silicon-based thin film on a silicon

wafer using HPCTS as a precursor in a Chemical Vapor Deposition (CVD) system. This

protocol serves as a starting point and requires optimization for specific tools and applications.

Objective: To deposit a uniform, amorphous, phenyl-containing silicon oxide film.

Materials and Equipment:

Silicon wafers (e.g., <100> orientation)

Hexaphenylcyclotrisiloxane (HPCTS), high purity

CVD reactor with a heated substrate holder and gas delivery system

Sublimator or heated vessel for solid-source precursor delivery
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Carrier gas (e.g., Argon, Nitrogen)

Oxidizing agent (e.g., Oxygen, O₂)

Vacuum pump system

Ellipsometer or profilometer for thickness measurement

Protocol Workflow:

Caption: Generalized workflow for CVD of a thin film using HPCTS.

Detailed Steps:

Substrate Preparation:

Begin with a clean, dry silicon wafer. A standard pre-deposition clean, such as an RCA

clean, is recommended to remove organic and inorganic surface contaminants.

Load the wafer into the CVD chamber onto the substrate holder.

System Evacuation and Heating:

Evacuate the chamber to a high vacuum base pressure (e.g., <1 x 10⁻⁶ Torr) to eliminate

atmospheric contaminants.

Begin heating the HPCTS precursor in its vessel to a temperature sufficient for

sublimation, creating a stable vapor pressure (e.g., 250-300°C). The exact temperature

will depend on the desired delivery rate.

Simultaneously, heat the substrate to the target deposition temperature (e.g., 400-600°C).

The temperature will influence film density, composition, and stress.

Deposition Process:

Introduce a controlled flow of an inert carrier gas (e.g., Argon at 20-100 sccm) through the

heated HPCTS vessel to transport the precursor vapor into the chamber.
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Introduce the oxidizing agent (e.g., O₂ at 50-200 sccm) into the chamber through a

separate line.

Allow the chamber pressure and gas flows to stabilize. The process pressure may range

from 0.1 to 10 Torr.

Initiate the deposition by opening the precursor line to the chamber. The HPCTS and

oxygen will react at the heated wafer surface to form the film.

Continue the deposition for a predetermined time to achieve the target film thickness.

Post-Deposition:

Stop the flow of the HPCTS precursor by closing its delivery line.

Purge the chamber with the inert carrier gas to remove any unreacted precursor and

byproducts.

Turn off the substrate heater and allow the wafer to cool down under vacuum or an inert

atmosphere to prevent uncontrolled oxidation.

Once at a safe temperature, vent the chamber to atmospheric pressure with nitrogen and

remove the wafer.

Characterization:

Measure the film thickness and refractive index using spectroscopic ellipsometry.

Analyze the chemical composition and bonding using Fourier-Transform Infrared

Spectroscopy (FTIR) to confirm the presence of Si-O-Si bonds and potentially C-H bonds

from residual phenyl groups.

Assess electrical properties such as dielectric constant and breakdown voltage using

capacitor test structures.

Safety Considerations:

Hexaphenylcyclotrisiloxane may cause skin, eye, and respiratory irritation.[4]
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Always handle the chemical in a well-ventilated area or fume hood while wearing appropriate

personal protective equipment (PPE), including gloves and safety glasses.

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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